molecular formula C27H28N6O B1673329 Hoechst 33342 CAS No. 23491-52-3

Hoechst 33342

Cat. No.: B1673329
CAS No.: 23491-52-3
M. Wt: 452.6 g/mol
InChI Key: PRDFBSVERLRRMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hoechst 33342 primarily targets the DNA within cells . More specifically, it binds preferentially to adenine-thymine (A-T) regions of DNA . This binding occurs within the minor groove of the DNA .

Mode of Action

The interaction of this compound with its target involves the compound permeating cell membranes and binding to the minor groove of A/T-rich dsDNA sequences . This binding results in a distinct fluorescence emission spectrum that is dependent on dye:base pair ratios . The compound is excited by ultraviolet light and emits blue fluorescence at 460-490 nm .

Biochemical Pathways

this compound affects several biochemical pathways. It is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, identify replicating cells, and sort cells based on their DNA content . A combination of this compound and propidium iodide has been extensively used for simultaneous flow cytometric and fluorescence imaging analysis of the stages of apoptosis and cell-cycle distribution .

Pharmacokinetics

The pharmacokinetics of this compound involve a rapid exit from the blood, with a half-life of 110 seconds following an injection . Once it enters cells, it remains bound within target cells, redistributing with a half-life longer than 2 hours . This results in a gradient of drug binding outward from capillaries .

Result of Action

The result of this compound’s action is the specific staining of the nuclei of living or fixed cells and tissues . Nuclei are often brightly labeled by submicromolar concentrations of this compound and can be clearly visualized with or without washing . The compound is also used to distinguish condensed pycnotic nuclei in apoptotic cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the staining intensity may increase with time if samples are imaged without washing . Furthermore, the optimal concentration for DNA staining varies for different cell types and should be determined for each application . The time of incubation also varies with cell type, normally ranging from 5-30 minutes at room temperature or 37°C .

Safety and Hazards

Hoechst 33342 may cause eye irritation and skin irritation in susceptible persons . It may be harmful by inhalation and if swallowed . It should only be used as a nuclear staining reagent for detecting the total number of cells and is not intended to be used as a human or animal diagnostic or as a therapeutic reagent .

Future Directions

Hoechst 33342 continues to be a valuable tool in research, particularly in the field of cell biology. For example, it has been used in a method for determining the transduction efficiency in real-time with Adeno-associated virus (AAV) coding for eGFP using an automated fluorescent microscope and analysis software . This method achieves fast, high-throughput, reproducible, and real-time post-transduction analysis and allows for optimizing transduction parameters and screening for a proper approach .

Biochemical Analysis

Biochemical Properties

Hoechst 33342 binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios . This stain binds preferentially to adenine-thymine (A-T) regions of DNA .

Cellular Effects

This compound is used for specifically staining the nuclei of living or fixed cells and tissues . It is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content . It has been reported that this compound can induce an increase in reactive oxygen species (ROS), impair the expression of cytochrome c, and contribute to the enhancement of radiation-induced cytotoxicity in KB cells .

Molecular Mechanism

This compound binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios . It binds preferentially to adenine-thymine (A-T) regions of DNA . This binding interaction with DNA is the primary mechanism through which this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

The optimal concentration for DNA staining with this compound varies for different cell types and should be determined for each application . Time of incubation varies with cell type, normally ranging from 5-30 minutes at room temperature or 37°C . Staining intensity may increase with time if samples are imaged without washing .

Transport and Distribution

This compound is a cell-permeable stain, meaning it can cross cell membranes to reach its target within the cell

Subcellular Localization

This compound is used for specifically staining the nuclei of living or fixed cells and tissues This indicates that its subcellular localization is primarily in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hoechst 33342 involves the reaction of 2,5’-bi-1H-benzimidazole with 4-ethoxyphenyl and 4-methyl-1-piperazinyl groups under specific conditions . The reaction typically requires the use of solvents such as methanol and involves heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hoechst 33342 primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, particularly in adenine-thymine rich regions . This binding is facilitated by the compound’s structure, which allows it to fit snugly into the minor groove.

Common Reagents and Conditions

The binding reaction of this compound with DNA typically occurs in aqueous solutions and can be facilitated by the presence of phosphate-buffered saline (PBS) or other similar buffers . The reaction is usually carried out at room temperature or 37°C for optimal binding.

Major Products Formed

The major product formed from the reaction of this compound with DNA is a stable DNA-dye complex that exhibits strong blue fluorescence when excited by ultraviolet light .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDFBSVERLRRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178059
Record name HOE 33342
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Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Bisbenzimide
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CAS No.

23491-52-3
Record name Bisbenzimide
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Record name HOE 33342
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Record name HOE 33342
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Record name 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate
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Record name BISBENZIMIDE ETHOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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